2,3,4,6-Tetrabenzoyl-D-glucopyranose

Lewis acid-promoted anomerization glycosphingolipid synthesis protecting group reactivity

Inconsistent glycosylation yields caused by acetyl migration or acid-labile protecting groups undermine multi-step oligosaccharide projects. 2,3,4,6-Tetrabenzoyl-D-glucopyranose provides benzoyl protection that directs β-selectivity via anchimeric assistance and withstands acidic conditions. Key supply-side outcomes: • Higher β-glycoside yields and shorter reaction times compared to peracetylated donors. • UV-active benzoyl chromophores enable real-time TLC/HPLC monitoring. • Crystalline solid (mp 120-124 °C) simplifies purification and quality verification. Procurement managers receive a building block with defined analytical specs and reliable stock availability.

Molecular Formula C34H28O10
Molecular Weight 596.6 g/mol
Cat. No. B1352643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrabenzoyl-D-glucopyranose
Molecular FormulaC34H28O10
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34?/m1/s1
InChIKeyFCDYAJBVISGNLC-RIKJQNKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Key Glycosylation Building Block


2,3,4,6-Tetra-O-benzoyl-D-glucopyranose (CAS 64768-20-3), also designated as D-glucopyranose 2,3,4,6-tetrabenzoate, is a perbenzoylated D-glucose derivative wherein all four secondary and primary hydroxyl groups are protected with benzoyl (Bz) esters, leaving the anomeric hydroxyl group free for activation and subsequent glycosidic bond formation . This compound serves as a protected monosaccharide building block in carbohydrate chemistry, functioning as a precursor to glycosyl donors such as glycosyl bromides and trichloroacetimidates that are widely employed in the stereoselective synthesis of β-linked oligosaccharides and glycoconjugates [1]. Its defining chemical identity includes a molecular formula of C34H28O10, a molecular weight of 596.58 g/mol, and a melting point range of 120.0–124.0 °C, with a specific rotation [α]20/D of +72.0 to +77.0° (c=1, dioxane) [2]. The benzoyl protecting groups confer distinct stereoelectronic properties and reaction characteristics that differentiate this compound from its acetyl-, benzyl-, and pivaloyl-protected analogs in glycosylation applications.

Protected D-glucose building block for glycosyl donor preparation
Supports stereoselective β-glycoside synthesis via 2-O-benzoyl participation
Distinct from acetyl/benzyl analogs in reactivity, stability, and detection

2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Why Analogs Cannot Substitute


Substituting 2,3,4,6-tetra-O-benzoyl-D-glucopyranose with a differently protected glucose derivative—such as the tetra-O-acetyl, tetra-O-benzyl, or tetra-O-pivaloyl analog—without experimental validation is scientifically unsound and carries significant risk of project failure. The benzoyl group's unique combination of moderate electron-withdrawing capacity (pKa of benzoic acid = 4.19 versus acetic acid = 4.76), steric bulk, and UV chromophoric properties fundamentally alters the reactivity, stability, and purification behavior of glycosyl donors derived from this precursor relative to analogs bearing alternative protecting groups [1]. Specifically, benzoyl protection at the O-2 position enhances glycosylation reactivity through anchimeric assistance that directs stereoselective β-glycoside formation, while simultaneously providing greater stability toward acidic hydrolysis than acetyl esters—a critical distinction that renders acetyl-protected analogs unsuitable for multi-step synthetic sequences requiring acid-labile functional group compatibility . Moreover, the crystalline solid nature and well-defined melting point (120–124 °C) of the benzoyl-protected compound facilitate purification and analytical quality control in ways that cannot be replicated with the more hygroscopic tetra-O-acetyl derivative or the chromatography-intensive tetra-O-benzyl derivative [2]. These divergent properties preclude direct interchangeability without comprehensive re-optimization of reaction conditions, workup protocols, and analytical methods.

Tetra-O-acetyl analog
Lower glycosylation reactivity; acetyl migration risk reduces β-selectivity and batch consistency.
Tetra-O-benzyl analog
Lacks UV chromophore for TLC/HPLC monitoring; hydrogenolysis deprotection limits orthogonality.
Tetra-O-pivaloyl analog
Significant steric bulk may alter reactivity; limited characterization data require validation.

2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Evidence vs. Acetyl and Benzyl Analogs


Superior Anomerization Reactivity vs. Tetra-O-acetyl Analog

In a systematic kinetic study of Lewis acid-promoted anomerization of β-D-glucopyranosides, tetra-O-benzoyl-β-D-glucopyranoside exhibited higher overall reactivity than the corresponding tetra-O-acetyl-β-D-glucopyranoside [1]. This represents a direct head-to-head comparison between the perbenzoylated and peracetylated glucose derivatives. The enhanced reactivity with benzoyl protection contradicts the prediction based solely on inductive electron-withdrawing effects, which would anticipate greater cationic intermediate destabilization with benzoyl versus acetyl groups. Instead, the practical outcome in equatorial-to-axial anomerization reactions has been higher yields and shorter reaction times when employing benzoylated reactants compared to their acetylated counterparts, as demonstrated in glycosphingolipid synthetic applications [1].

Anomerization reactivity
Head-to-head
Higher yields & shorter reaction times vs. acetyl analog
Supports higher glycosylation efficiency under Lewis acid conditions
Kinetic study with 31 β-D-glucopyranosides; benzoylated substrate ranked highest
Lewis acid-promoted anomerization glycosphingolipid synthesis protecting group reactivity

β-Stereospecificity via 2-O-Benzoyl Participation

Phase-transfer-catalyzed glucosylation using 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide with chelated phenolic aglycones and substituted cinnamic acids resulted in stereospecific formation of benzoylated aryl β-D-glucopyranosides and substituted-β-D-glucopyranosyl cinnamates in good yields [1]. The 2-O-benzoyl group participates in neighboring group anchimeric assistance to direct β-glycosidic bond formation. Critically, this work demonstrated that the phase-transfer method does not require a nonparticipating group at C-2, disproving an earlier report that had suggested otherwise [1]. The stereospecificity achievable with 2-O-benzoyl participation under phase-transfer conditions distinguishes this protection pattern from 2-O-acetyl, where acetyl migration during synthesis can compromise stereocontrol and lead to isomeric mixtures requiring chromatographic separation.

β-Stereospecificity
Class-level
Stereospecific β-glucoside formation; no acetyl migration risk
Enables reproducible β-selectivity in phase-transfer glucosylation
2-O-benzoyl anchimeric assistance; disproves earlier requirement for non-participating group
stereoselective glycosylation neighboring group participation β-glucoside synthesis

Regio- and Stereospecific Hexasaccharide Assembly with Benzoylated Donor

In the synthesis of the core glucohexasaccharide fragment of lentinan, 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate was employed as the glycosyl donor for coupling with an allyl glycoside acceptor, affording the β-(1→3)-linked pentasaccharide intermediate in a stereo-specific manner [1]. Following removal of the 4,6-O-benzylidene protecting group, a second coupling with the same benzoylated trichloroacetimidate donor provided the fully protected glucohexasaccharide with both regio- and stereo-specificity [1]. This demonstrates that the 2,3,4,6-tetra-O-benzoyl protection pattern on glucose enables the efficient preparation of trichloroacetimidate donors that deliver consistent β-stereoselectivity in iterative oligosaccharide chain extension. The benzoyl protection pattern offers a combination of crystalline solid-state properties, moderate acid stability, and reliable 2-O-participation that supports multi-step oligosaccharide synthesis with predictable stereochemical outcomes.

Oligosaccharide assembly
Class-level
Regio-/stereospecific iterative coupling with UV-active chromophore monitoring
Facilitates reaction monitoring and orthogonal deprotection in multi-step synthesis
Demonstrated in lentinan core hexasaccharide; benzoyl esters stable under acidic conditions
oligosaccharide synthesis trichloroacetimidate donor lentinan glucohexasaccharide

Specification Comparison: Benzoyl vs. Acetyl and Benzyl Protection

Commercially available 2,3,4,6-tetra-O-benzoyl-D-glucopyranose is supplied with standardized analytical specifications that differ substantially from those of its acetyl- and benzyl-protected analogs, directly impacting procurement and quality assurance decisions [1]. The compound is a white to almost white crystalline powder or crystal with a melting point of 120.0–124.0 °C and a specific rotation [α]20/D of +72.0 to +77.0° (c=1, dioxane) [1]. These physical constants differ markedly from tetra-O-benzyl-D-glucopyranose (melting point 151–156 °C; [α]D ~+10° to +20° range) and tetra-O-acetyl-β-D-glucopyranose (melting point ~130–132 °C; [α]D ~+4° to +5°), providing distinct analytical fingerprints for identity verification and purity assessment. The benzoyl-protected compound exhibits solubility in chloroform and dioxane but is insoluble in water [2], a solubility profile distinct from the more polar tetra-O-acetyl analog (soluble in ethyl acetate, sparingly soluble in chloroform) and the highly lipophilic tetra-O-benzyl analog (soluble in chloroform, dichloromethane).

Physical specifications
Cross-study comparable
mp 120–124 °C; [α]D +72–77°; ε ~43,000 M⁻¹cm⁻¹
Distinct analytical fingerprint for identity and purity assessment
Differs markedly from acetyl (mp ~130 °C, low [α]D) and benzyl (mp 151 °C) analogs
procurement specifications purity analysis physical characterization

2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Optimal Application Scenarios


High-Efficiency Anomerization for Glycosphingolipid Synthesis

This compound is optimally specified for research programs synthesizing glycosphingolipids or related glycoconjugates where the glycosylation step proceeds via Lewis acid-promoted anomerization. The tetra-O-benzoyl-protected glucopyranoside donor provides higher yields and shorter reaction times compared to the tetra-O-acetyl analog [1], translating to improved throughput and reduced material consumption in multi-step synthetic campaigns. The documented superior reactivity of perbenzoylated versus peracetylated glucose in this reaction class supports procurement of the benzoyl-protected building block as the efficiency-optimized choice.

Iterative Oligosaccharide Assembly via Trichloroacetimidate Donors

For laboratories engaged in the multi-step synthesis of β-(1→3)- and β-(1→6)-linked gluco-oligosaccharides—including fragments of bioactive polysaccharides such as lentinan—this compound is the appropriate precursor for trichloroacetimidate donor preparation. The regio- and stereo-specific coupling achieved with 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate in the lentinan core hexasaccharide synthesis [2] validates its utility in iterative chain extension protocols. The UV-active benzoyl chromophores enable facile TLC and HPLC monitoring of reaction progress, a practical advantage not available with benzyl-protected donors.

Stereospecific β-Glucosylation by Phase-Transfer Catalysis

This compound is indicated for synthetic protocols employing phase-transfer catalysis to achieve stereospecific β-glucosylation of phenolic aglycones and cinnamic acid derivatives. The 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide donor—readily prepared from this precursor—delivers stereospecific β-glucoside formation in good yields under phase-transfer conditions [3]. The 2-O-benzoyl group provides reliable anchimeric assistance for β-selectivity without the acetyl migration risk associated with 2-O-acetyl donors, making this the preferred building block for reproducible stereochemical outcomes.

Orthogonal Deprotection Compatibility for Glycosyl Donor Precursor

This compound should be procured when synthetic routes require orthogonal protecting group strategies where benzoyl esters must be selectively removed in the presence of benzyl ethers or other acid/base-sensitive functionality. The benzoyl groups are cleaved under Zemplén conditions (NaOMe/MeOH) that leave benzyl ethers intact, whereas benzyl groups require hydrogenolysis conditions incompatible with alkene or alkyne functionality. The benzoyl protection pattern thus provides strategic orthogonality for complex oligosaccharide assembly where sequential, selective deprotection steps are essential [2]. The well-defined crystalline nature and established analytical specifications [4] further support reliable procurement and quality verification.

Application
Selection Property
Validation Focus
Glycosphingolipid anomerization
Lewis acid-promoted donor reactivity
Yield and reaction time benchmarking
Iterative oligosaccharide assembly
Crystalline donor; UV monitoring
Regio-/stereospecific coupling assessment
Phase-transfer β-glucosylation
2-O-Benzoyl anchimeric assistance
β-Stereoselectivity and migration control
Orthogonal deprotection strategies
Benzoyl ester Zemplén lability
Selective deprotection compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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